N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide
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Description
Molecular Structure Analysis
The molecular structure of related compounds shows that they typically have a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The exact molecular structure of “N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” would require further analysis.Scientific Research Applications
Antimicrobial Activity
Research on similar quinazoline derivatives has shown potential antimicrobial properties. For instance, a series of semicarbazide derivatives with quinazolinone cores were synthesized and tested for their in vitro antibacterial and antifungal activities against pathogenic microorganisms. These compounds demonstrated activity across all tested microorganism strains, highlighting the antimicrobial potential of quinazoline compounds (Saravanan, Alagarsamy, & Prakash, 2015).
Synthetic Approaches
In the realm of chemical synthesis, various methodologies have been developed to construct quinazoline derivatives. One method involves a one-pot synthesis from 2-nitrobenzamides, employing sodium dithionite as a reducing agent. This approach simplifies the preparation of 2-substituted quinazolin-4(3H)-ones, showcasing the versatility of quinazoline synthesis techniques (Romero, Salazar, & López, 2013).
Pharmacological Importance
Studies have explored the pharmacological aspects of quinazoline derivatives, including their anti-inflammatory, analgesic, and antibacterial activities. For example, novel 6-bromoquinazolinone derivatives were synthesized and assessed for their pharmacological activities, revealing their significance in medical chemistry (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-13-16(26-15(2)24-20-9-5-3-7-17(20)23(26)29)11-12-19(14)25-22(28)18-8-4-6-10-21(18)27(30)31/h3-13H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGMCXQSLNZYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |
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